molecular formula C6H9N3O B13286992 2-(1-Aminoethyl)pyrimidin-4-ol

2-(1-Aminoethyl)pyrimidin-4-ol

Cat. No.: B13286992
M. Wt: 139.16 g/mol
InChI Key: DNMUOLDVHMTPTH-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)pyrimidin-4-ol is a heterocyclic compound that contains a pyrimidine ring substituted with an aminoethyl group at the 2-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxypyrimidine with ethylenediamine under reflux conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Aminoethyl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group at the 4-position also contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminoethyl)pyrimidin-4-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-(1-aminoethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O/c1-4(7)6-8-3-2-5(10)9-6/h2-4H,7H2,1H3,(H,8,9,10)

InChI Key

DNMUOLDVHMTPTH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=O)N1)N

Origin of Product

United States

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